molecular formula C10H12N4O2 B075414 4-(2-Cyanoethyl)-4-nitroheptanedinitrile CAS No. 1466-48-4

4-(2-Cyanoethyl)-4-nitroheptanedinitrile

Cat. No. B075414
CAS RN: 1466-48-4
M. Wt: 220.23 g/mol
InChI Key: MUPJJZVGSOUSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-Cyanoethyl)-4-nitroheptanedinitrile” belongs to the category of organic molecules containing nitro, cyano, and alkyl groups. These functional groups suggest the compound could exhibit interesting chemical reactions and properties due to the presence of highly reactive and polar functionalities.

Synthesis Analysis

The synthesis of related compounds, such as 3-substituted 2-methylene-4-nitrobutanenitriles, has been achieved through efficient four-component reactions involving N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde, indicating a potential pathway for the synthesis of similar structures (Jin et al., 2011).

Molecular Structure Analysis

Studies on molecules with similar functional groups have shown the influence of cyano and nitro groups on molecular geometry and stability. For instance, the structure of nitroxides like 2-cyano-4,4,5,5-tetramethyl-3-oxide-2-imidazoline-1-oxyl provides insights into the coplanarity and intermolecular interactions influenced by cyano groups (Koreneva et al., 2001).

Chemical Reactions and Properties

Reactions involving arylmalononitriles and nitric acid, leading to products like 4-nitrobenzoyl cyanide, highlight the reactivity of the cyano and nitro groups under certain conditions, suggesting that “4-(2-Cyanoethyl)-4-nitroheptanedinitrile” might undergo similar transformations (Suzuki et al., 1988).

Physical Properties Analysis

The presence of nitro and cyano groups significantly impacts the physical properties of molecules, affecting their phase transitions, as observed in compounds like 4-cyano-4'-pentylbiphenyl (5CB), which exhibits field-induced isotropic-nematic phase transitions (Marr & Gezelter, 2014).

Chemical Properties Analysis

The chemical behavior of “4-(2-Cyanoethyl)-4-nitroheptanedinitrile” could be inferred from reactions of similar compounds. For example, the cyanation of aromatic C-H bonds using N-nitroso as a directing group illustrates the potential reactivity of the cyano and nitro groups in facilitating bond formation and functional group transformations (Dong et al., 2015).

Scientific Research Applications

  • Nitrating and Chlorinating Species Formation : A study explored the formation of reactive species capable of nitrating phenolic substrates like tyrosine, which suggests potential applications in biochemistry and pharmaceuticals (Eiserich et al., 1996).

  • Bonding in Amorphous Carbon Nitride : Research on carbon nitride, which involves cyano groups, focused on the production of a crystalline super-hard phase, indicating applications in material science and engineering (Rodil & Muhl, 2004).

  • Novel Conjugate Material for Nitrite Detection : A study presented a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water, suggesting environmental and analytical chemistry applications (Awual et al., 2019).

  • Magnetic Nanocatalysts for Nitrophenol Reduction : This research developed a catalyst based on Fe@Au bimetallic nanoparticles for the reduction of nitrophenol compounds, relevant in environmental remediation and catalysis (Gupta et al., 2014).

  • Organic Synthesis Using Cyano-aci-Nitroacetate : The study explored the synthesis of Pentanedinitrile-2,4-dinitronates, indicating applications in organic synthesis and pharmaceuticals (Nishiwaki et al., 1999).

  • Metal Salts of 4,5-Dicyano-2H-1,2,3-Triazole Anion : This research on the formation of metal salts of a dicyano-triazole anion suggests applications in materials science and possibly energetics (Sabaté et al., 2012).

  • Graphene-Based Catalysts for Nitro Compound Reduction : The study reviewed graphene-based catalysts for reducing nitro compounds, indicating potential in environmental cleanup and synthetic chemistry (Nasrollahzadeh et al., 2020).

  • Biodegradation of Nitroaromatic Compounds : This research highlights microbial systems capable of transforming or biodegrading nitroaromatic compounds, relevant to environmental biotechnology and waste management (Spain, 2013).

properties

IUPAC Name

4-(2-cyanoethyl)-4-nitroheptanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPJJZVGSOUSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC#N)(CCC#N)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163414
Record name 4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyanoethyl)-4-nitroheptanedinitrile

CAS RN

1466-48-4
Record name Tris(2-cyanoethyl)nitromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-cyanoethyl)-4-nitroheptanedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-CYANOETHYL)-4-NITROHEPTANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352DQR73S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Reactant of Route 3
4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Reactant of Route 4
Reactant of Route 4
4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Reactant of Route 5
Reactant of Route 5
4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Cyanoethyl)-4-nitroheptanedinitrile

Citations

For This Compound
3
Citations
T Zhou, H Neubert, X Le Kong, YM Ma… - Bioorganic & medicinal …, 2005 - Elsevier
The synthesis of a novel iron(III)-selective hydroxypyridinone hexadentate-terminated dendritic chelator based on a benzene tricarbonyl core polyamine dendrimer is described. The iron…
Number of citations: 25 www.sciencedirect.com
Z Li, R Acharya, S Wang, KS Schanze - Journal of Materials Chemistry …, 2018 - pubs.rsc.org
Conjugated polyelectrolytes (CPEs) have been applied as sensors for various small molecules and ions including biologically important ions. Here we report the synthesis of two …
Number of citations: 24 pubs.rsc.org
Z Li - 2018 - search.proquest.com
In the past decades, conjugated polyelectrolytes (CPEs) and water soluble conjugated macrocycles (WCMs) have been intensively investigated due to their potential application as …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.